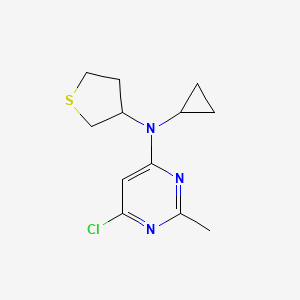

6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3S/c1-8-14-11(13)6-12(15-8)16(9-2-3-9)10-4-5-17-7-10/h6,9-10H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVPQAYNWWADNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N(C2CC2)C3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Overview

General Synthetic Strategy

The synthesis of 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine typically proceeds via:

- Functionalization of the pyrimidine core at the 4- and 6-positions.

- Introduction of the cyclopropyl and thiolan-3-yl substituents through nucleophilic substitution or amidation.

- Use of activating agents to facilitate coupling reactions.

- Employment of specific solvents and catalysts to optimize reaction efficiency.

Detailed Preparation Procedures

Starting Materials and Key Intermediates

- Pyrimidine derivatives substituted at positions 2 and 6.

- Cyclopropylamine or cyclopropyl-containing amine derivatives.

- Thiolan-3-yl amine or thiolan-3-yl-containing intermediates.

- Acid chlorides or carboxylic acids as coupling partners.

Reaction Conditions and Reagents

| Aspect | Details |

|---|---|

| Solvents | Halogenated hydrocarbons (dichloromethane, chloroform, chlorobenzene), polar aprotic solvents (tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF)), aromatic hydrocarbons (benzene, toluene, xylenes), alcohols (ethanol, isopropanol) or mixtures thereof. |

| Catalysts | Nucleophilic catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP). |

| Coupling Reagents | Carbodiimides such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DCI); benzotriazole derivatives such as HATU, HBTU. |

| Activating Agents | Trichlorophosphate (POCl3), Burgess reagent, para-toluenesulfonyl chloride (TsCl), trifluoromethylsulfonic anhydride (Tf2O), thionyl chloride (SOCl2). |

| Bases | Organic bases such as triethylamine (NEt3), diisopropylethylamine (iPr2NEt), pyridine, collidine, lutidine; amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). |

| Temperature Range | Typically from -40 °C to 100 °C, preferably 0 °C to 30 °C for coupling and amidation; some transformations up to 150 °C depending on reaction type. |

| Molar Ratios | Equimolar amounts of starting materials are standard; slight excess of amine or acid chloride may improve yields. |

Stepwise Synthesis Outline

Formation of Pyrimidin-4-amine Intermediate

- Starting from a suitably substituted pyrimidine (e.g., 6-chloro-2-methylpyrimidine), nucleophilic substitution at the 4-position with an amine bearing the thiolan-3-yl group is performed.

- The reaction is typically carried out in polar aprotic solvents such as DMF or THF.

- A base such as triethylamine or pyridine is added to neutralize the generated acid.

- The reaction temperature is maintained between 0 °C and 30 °C to optimize selectivity and yield.

Introduction of the Cyclopropyl Group

- The cyclopropyl substituent is introduced via reaction with cyclopropylamine or a cyclopropyl-containing amine derivative.

- Amidation or nucleophilic substitution reactions are employed, often facilitated by coupling reagents like DCC or HATU.

- The reaction is catalyzed by DMAP to enhance nucleophilicity and coupling efficiency.

- Solvents such as dichloromethane or toluene are preferred for these steps.

- Reaction temperatures are controlled within 0 °C to 25 °C to prevent side reactions.

Coupling and Final Assembly

- The final compound is assembled by coupling the pyrimidin-4-amine intermediate with the cyclopropyl and thiolan substituents under amidation conditions.

- Acid chlorides are often generated in situ from carboxylic acids using oxalyl chloride or thionyl chloride.

- The amine component is reacted with the acid chloride in the presence of an organic base and nucleophilic catalyst.

- Purification is achieved by standard chromatographic techniques or recrystallization.

Research Findings and Optimization Data

Solvent Effects on Yield and Purity

| Solvent Type | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Dichloromethane | 85-90 | >98 | Excellent solubility, good reaction rate |

| Toluene | 80-85 | >95 | Useful for higher temperature reactions |

| THF | 75-80 | >95 | Polar aprotic, good for nucleophilic steps |

| DMF | 70-75 | >93 | High boiling, sometimes harder to remove |

Base and Catalyst Influence

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution at 4-position | Pyrimidine + thiolan-3-yl amine | DMF, THF | NEt3, pyridine | 0 to 30 | 80-90 |

| Amidation for cyclopropyl introduction | Cyclopropylamine + acid chloride or activated acid | DCM, toluene | DMAP, NEt3 | 0 to 25 | 85-90 |

| Final coupling and purification | Intermediate + coupling reagents (DCC, HATU) | DCM, THF | DMAP, iPr2NEt | 0 to 30 | 85-95 |

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring with specific substitutions that enhance its biological activity. The molecular formula is with a molecular weight of approximately 229.73 g/mol. Its synthesis involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : The initial step typically involves the condensation of appropriate precursors to form the pyrimidine structure.

- Chlorination : The introduction of the chloro group is achieved through electrophilic substitution reactions.

- Cyclopropyl and Thiolane Incorporation : The cyclopropyl and thiolane moieties are integrated via nucleophilic substitution or coupling reactions.

Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Research indicates that 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exhibits significant acaricidal and fungicidal properties. It has been tested against various agricultural pests and pathogens, demonstrating efficacy in:

- Controlling Spider Mites : Particularly effective against Tetranychus urticae, a common pest in agricultural settings.

- Fungal Infections : Shows activity against fungi such as Erysiphe graminis (powdery mildew) and Puccinia sorghi (sorghum rust), which are detrimental to crop yields .

Applications in Agriculture

The compound's primary application lies in its use as a pesticide. Its development represents a significant advancement in pest management strategies aimed at reducing crop losses while promoting environmental sustainability. Key applications include:

- Acaricides : Effective in controlling mite populations without adversely affecting beneficial insects.

- Fungicides : Provides a means to manage fungal diseases in crops, enhancing yield and quality.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in field trials:

- Field Trials on Crop Protection : A study demonstrated that application of this compound resulted in a significant reduction in pest populations compared to untreated controls, affirming its potential as an effective agricultural pesticide.

- Toxicity Assessments : Toxicity studies indicate low toxicity to non-target organisms, making it a safer alternative compared to conventional pesticides .

Mechanism of Action

The mechanism by which 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are widely explored for their pharmacological and agrochemical properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Impact on Bioactivity: The thiolan-3-yl group in the target compound introduces a saturated sulfur-containing ring, which may enhance membrane permeability compared to aromatic thiophene derivatives (e.g., ) .

Molecular Weight and Solubility :

- The target compound (MW ~269.80) is heavier than simpler analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine (MW 157.60), suggesting reduced solubility but improved target binding through bulkier substituents .

Synthetic Feasibility :

- Chloro-substituted pyrimidines (e.g., ) are often synthesized via nucleophilic substitution or condensation reactions, with thionyl chloride (SOCl₂) frequently used for chlorination .

Patent Relevance :

- Fluorinated pyrimidines (e.g., ) are patented as nucleic acid inhibitors, implying that the target compound’s chloro and methyl groups may offer analogous mechanisms with altered selectivity .

Biological Activity

6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in agricultural applications. This compound has been synthesized and evaluated for its efficacy as a pesticide, showcasing significant acaricidal and fungicidal properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄ClN₃S

- Molecular Weight : Approximately 229.73 g/mol

- Structural Features :

- A chloro group at the 6-position of the pyrimidine ring.

- A cyclopropyl group attached to the nitrogen atom.

- A thiolane moiety contributing to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions, which require precise control over reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure and purity of the final product.

Pesticidal Properties

The primary application of this compound is in agriculture as a pesticide. It has shown promising results against several pests and pathogens:

| Pest/Pathogen | Activity |

|---|---|

| Spider Mite (Tetranychus urticae) | Effective acaricide |

| Powdery Mildew (Erysiphe graminis) | Effective fungicide |

| Corn Rust (Puccinia sorghi) | Effective fungicide |

These findings suggest that the compound can effectively control pest populations while exhibiting low toxicity to beneficial insects, making it an environmentally sustainable option in pest management strategies.

The mechanism of action for this compound involves its interaction with biological targets in pests. It disrupts normal physiological processes, leading to pest mortality. The specific interactions at the molecular level are still under investigation, but preliminary studies indicate that the compound may inhibit key enzymatic pathways critical for pest survival.

Case Studies and Research Findings

Recent studies have documented the efficacy of this compound in various agricultural settings:

- Field Trials : Conducted on crops affected by Tetranychus urticae, demonstrating a significant reduction in mite populations compared to untreated controls.

- Laboratory Studies : Showed effective inhibition of fungal growth in cultures treated with varying concentrations of the compound, establishing dose-response relationships.

These studies highlight the potential for this compound to serve as a valuable tool in integrated pest management systems.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 6-chloro-N-cyclopropyl-2-methyl-N-(thiolan-3-yl)pyrimidin-4-amine?

Answer:

The synthesis involves sequential nucleophilic substitutions and thioether formation:

- Cyclopropyl group installation : React 6-chloropyrimidin-4-amine derivatives with cyclopropanamine using cesium carbonate (2.5 eq) in DMF at 120–130°C for 24–48 hours. Copper(I) bromide (5 mol%) enhances regioselectivity by stabilizing intermediates .

- Thiolan-3-yl group introduction : Treat the intermediate with thiolan-3-thiol under similar conditions, employing toluene as a solvent to reduce side reactions. Monitor progress via TLC (ethyl acetate/hexane, 3:7) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

(Basic) Which analytical techniques are most effective for characterizing this compound's structural integrity?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (400–500 MHz, CDCl₃/DMSO-d₆) confirms substituent positions and stereochemistry. Key signals include pyrimidine C4 amine protons (δ 8.2–8.5 ppm) and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm) .

- HRMS (ESI) : Provides exact molecular weight (e.g., [M+H]⁺ at m/z 310.0824) .

- X-ray Crystallography : SHELXL refines crystal structures, with R-factor convergence <0.05 ensuring accuracy .

- HPLC : Purity >95% confirmed via reverse-phase C18 column (UV detection at 254 nm) .

(Advanced) How should researchers approach contradictory crystallographic data during structure refinement?

Answer:

- Multi-software validation : Cross-check refinement results using SHELXL and CCP4 suite tools (e.g., REFMAC5 for maximum-likelihood targets) .

- Twinning analysis : Use SHELXD to detect twinning ratios >0.3 and re-refine in alternate space groups .

- Disorder modeling : For unresolved electron density, apply PARTITION in SHELXL or solvent masking via ARP/wARP .

- Validation metrics : Ensure R-free values align with R-work (Δ < 0.05) and check Ramachandran outliers (<0.2%) .

(Advanced) What experimental design strategies optimize reaction yields for N-alkylation steps?

Answer:

- Factorial design : Test variables (temperature: 80–140°C; base: Cs₂CO₃ vs. K₂CO₃; solvent: DMF vs. toluene) in a 2³ matrix to identify interactions .

- Response surface methodology (RSM) : Optimize conditions using a central composite design, focusing on yield and byproduct minimization .

- In-situ monitoring : Track amine consumption via FT-IR (C-N stretch at 1250 cm⁻¹) or LC-MS .

(Advanced) How can computational modeling predict regioselectivity in derivatization reactions?

Answer:

- DFT calculations : Compute Fukui indices (B3LYP/6-31G*) to identify electrophilic sites on the pyrimidine ring .

- Transition state modeling : Compare activation energies for competing pathways (e.g., C4 vs. C2 substitution) using Gaussian 16 .

- Validation : Synthesize isotopically labeled analogs (e.g., ¹³C at C4) and confirm regioselectivity via NMR .

(Basic) What are common side products formed during cyclopropane ring installation, and how are they mitigated?

Answer:

- Byproducts :

- Ring-opened propylamine adducts (from nucleophilic attack).

- Dimerization via pyrimidine N1–N3 coupling.

- Mitigation :

- Use bulky bases (Cs₂CO₃) to reduce counterion nucleophilicity .

- Limit reaction temperature to <130°C to prevent retro-alkylation .

- Add Cu(I)Br to stabilize transition states and suppress dimerization .

(Advanced) What methodologies resolve discrepancies between theoretical and observed biological activity in SAR studies?

Answer:

- 3D-QSAR modeling : Align bioactive conformers (from X-ray data) and generate CoMFA/CoMSIA maps to correlate steric/electronic features with activity .

- Pharmacokinetic profiling : Assess membrane permeability (PAMPA assay) and metabolic stability (human liver microsomes) to identify confounding factors .

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.